molecular formula C16H18N2S B4477568 Blwmkctxgscbid-uhfffaoysa-

Blwmkctxgscbid-uhfffaoysa-

Cat. No.: B4477568
M. Wt: 270.4 g/mol
InChI Key: BLWMKCTXGSCBID-UHFFFAOYSA-N
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Description

The compound referenced as CAS No. 1046861-20-4 (referred to here as the "target compound") is a halogenated boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural features include a benzene ring substituted with bromine (Br), chlorine (Cl), and a boronic acid (-B(OH)₂) group. Key physicochemical and pharmacological properties are summarized below:

Property Value
Log Po/w (XLOGP3) 2.15
Solubility (ESOL) 0.24 mg/mL (0.00102 mol/L)
TPSA 40.46 Ų
BBB Permeability Yes
GI Absorption High
Synthetic Accessibility 2.07 (scale: 1 = easy, 10 = difficult)

The compound exhibits moderate lipophilicity (Log P ~2.15) and high gastrointestinal absorption, making it pharmacologically relevant for central nervous system (CNS) targeting due to its blood-brain barrier (BBB) permeability .

Properties

IUPAC Name

6-(1-adamantyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c17-9-13-1-2-14(18-15(13)19)16-6-10-3-11(7-16)5-12(4-10)8-16/h1-2,10-12H,3-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWMKCTXGSCBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C(=S)N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Blwmkctxgscbid-uhfffaoysa- involves a series of carefully controlled chemical reactions. The exact synthetic route and reaction conditions depend on the desired purity and yield of the compound. Typically, the synthesis may involve:

    Starting Materials: Specific organic or inorganic precursors.

    Reaction Conditions: Controlled temperature, pressure, and pH levels.

    Catalysts: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Industrial Production Methods

In an industrial setting, the production of Blwmkctxgscbid-uhfffaoysa- is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield, reducing production costs, and ensuring consistent quality. Key steps include:

    Bulk Synthesis: Large-scale chemical reactors.

    Automation: Automated systems for monitoring and controlling reaction parameters.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Blwmkctxgscbid-uhfffaoysa- undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific atoms or groups within the molecule.

    Addition: Addition of atoms or groups to the molecule.

Common Reagents and Conditions

The reactions involving Blwmkctxgscbid-uhfffaoysa- typically use common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

    Solvents: Organic solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives.

    Addition: Formation of addition products.

Scientific Research Applications

Blwmkctxgscbid-uhfffaoysa- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Blwmkctxgscbid-uhfffaoysa- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with cellular receptors to modulate biological responses.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of intracellular signaling pathways.

Comparison with Similar Compounds

Key Findings:

Substituent Position and Polarity: The target compound’s TPSA (40.46 Ų) is higher than non-oxygenated analogs (e.g., (3-Bromo-5-chlorophenyl)boronic acid), likely due to its oxygen-containing groups enhancing polarity .

Biological Activity :

  • The target compound’s BBB permeability distinguishes it from analogs with additional halogens (e.g., (6-Bromo-2,3-dichlorophenyl)boronic acid), where increased molecular weight and polarity may hinder CNS penetration .

Synthetic Accessibility :

  • The target compound’s synthetic accessibility score (2.07 ) suggests it is easier to synthesize than analogs with multiple halogens or steric hindrance.

Research Findings and Implications

  • Pharmacological Potential: The combination of high GI absorption and BBB permeability makes the target compound a candidate for CNS-targeted therapeutics, though its CYP inhibition and P-gp substrate profiles require further validation .
  • Reactivity in Synthesis : Unlike simpler boronic acids, the target compound’s bromine and chlorine substituents may enhance regioselectivity in palladium-catalyzed reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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